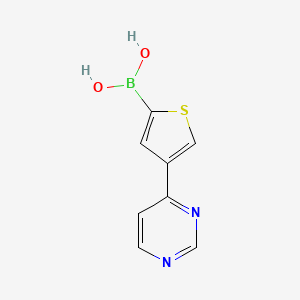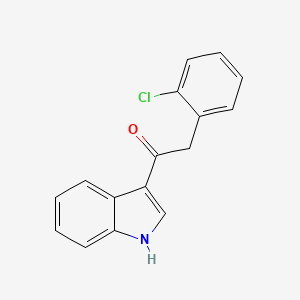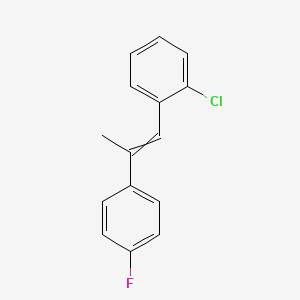
(2-Ethyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an ethyl group and a trifluoromethyl group. The trifluoromethyl group imparts significant electron-withdrawing properties, making this compound highly reactive and versatile in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method is the reaction of 2-ethyl-6-(trifluoromethyl)pyridine with a halogenating agent to introduce a halogen atom at the 4-position. This intermediate is then subjected to a halogen-metal exchange reaction using an organolithium or Grignard reagent, followed by the addition of a boron source such as trimethyl borate or boronic acid pinacol ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogen-metal exchange reactions followed by borylation under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
(2-Ethyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate for oxidation reactions.
Bases: Potassium carbonate, sodium hydroxide for coupling reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed from oxidation reactions.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
科学研究应用
(2-Ethyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2-Ethyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The trifluoromethyl group enhances the reactivity of the compound by stabilizing the transition state and facilitating the reaction .
相似化合物的比较
Similar Compounds
- (2-Chloro-6-(trifluoromethyl)pyridin-4-yl)boronic acid
- (2-(Trifluoromethyl)pyridin-4-yl)boronic acid
- (2-(Methylcarboxy)pyridine-5-boronic acid)
Uniqueness
(2-Ethyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid is unique due to the presence of both an ethyl group and a trifluoromethyl group on the pyridine ring. This combination of substituents imparts distinct electronic properties, making it highly reactive and suitable for a wide range of chemical transformations. The trifluoromethyl group, in particular, enhances the compound’s stability and reactivity, distinguishing it from other similar boronic acids .
属性
分子式 |
C8H9BF3NO2 |
|---|---|
分子量 |
218.97 g/mol |
IUPAC 名称 |
[2-ethyl-6-(trifluoromethyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C8H9BF3NO2/c1-2-6-3-5(9(14)15)4-7(13-6)8(10,11)12/h3-4,14-15H,2H2,1H3 |
InChI 键 |
QYNXBZCKTBGVAA-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC(=C1)C(F)(F)F)CC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,3-Benzothiazol-2-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082970.png)
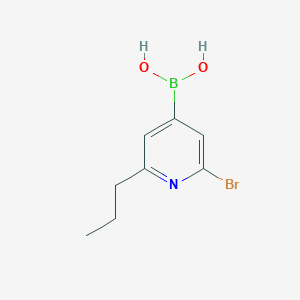
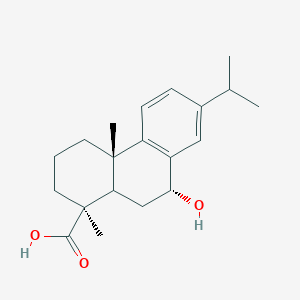
![Methyl 2-fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14082982.png)
![4a-Hydroxy-8a-methyl-5-methylidenedecahydronaphtho[2,3-b]furan-2(3h)-one](/img/structure/B14082995.png)
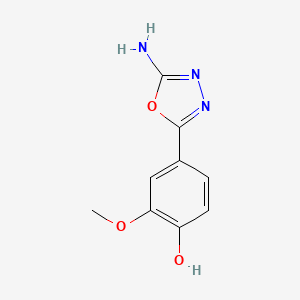

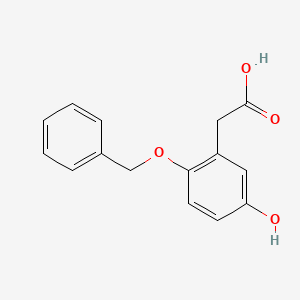
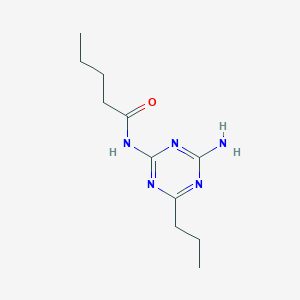
![3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14083027.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083040.png)
